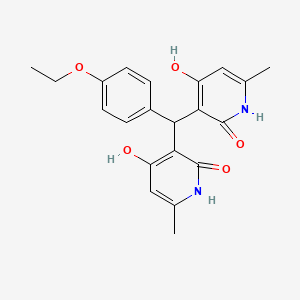
1-(Tert-butyl)-3-(4-(3-methoxyazetidin-1-yl)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Tert-butyl)-3-(4-(3-methoxyazetidin-1-yl)phenyl)urea is a chemical compound that has been studied for its potential applications in scientific research. It is commonly referred to as TAK-659 and is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in B-cell receptor signaling and is a therapeutic target for several diseases, including B-cell malignancies and autoimmune disorders.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
1-(Tert-butyl)-3-(4-(3-methoxyazetidin-1-yl)phenyl)urea is involved in the synthesis and study of various chemical compounds. For example, directed lithiation techniques have been applied to similar urea and carbamate compounds to achieve selective functionalization, which is pivotal in the development of novel pharmaceuticals and materials. This process involves the formation of dilithium reagents that react with electrophiles to yield substituted products, showcasing the compound's utility in synthetic organic chemistry (Smith et al., 2013).
Pharmacological Research
The structure of 1-(Tert-butyl)-3-(4-(3-methoxyazetidin-1-yl)phenyl)urea and its derivatives has been explored for potential pharmacological applications. Research has demonstrated that similar compounds possess antiarrhythmic and hypotensive properties, suggesting their potential in cardiovascular therapy. For instance, certain ureas and carbamates have shown strong hypotensive action and antiarrhythmic activity comparable to Propranolol, indicating their relevance in medical research and drug development (Chalina et al., 1998).
Antioxidant Activity
Compounds structurally related to 1-(Tert-butyl)-3-(4-(3-methoxyazetidin-1-yl)phenyl)urea have been investigated for their antioxidant properties. Studies on free radical scavengers, such as T-0970 and T-0162, which share a urea component, highlight their role in reducing myocardial infarct size in animal models. These findings emphasize the potential of urea derivatives in mitigating oxidative stress-related damage, which is crucial in conditions like myocardial infarction (Hashimoto et al., 2001); (Yamashita et al., 2000).
Neuroprotective Effects
Research into urea derivatives has also uncovered their potential neuroprotective effects. For example, derivatives of thiazolo[4,5-d]pyrimidine have been evaluated for their antiparkinsonian activity, indicating that methoxy group-bearing compounds can significantly mitigate haloperidol-induced catalepsy in mice. This suggests a promising avenue for the development of new treatments for Parkinson's disease, highlighting the versatile potential of compounds related to 1-(Tert-butyl)-3-(4-(3-methoxyazetidin-1-yl)phenyl)urea in neuroscience research (Azam et al., 2009).
Propiedades
IUPAC Name |
1-tert-butyl-3-[4-(3-methoxyazetidin-1-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-15(2,3)17-14(19)16-11-5-7-12(8-6-11)18-9-13(10-18)20-4/h5-8,13H,9-10H2,1-4H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCUDOFQFYTOIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=CC=C(C=C1)N2CC(C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tert-butyl)-3-(4-(3-methoxyazetidin-1-yl)phenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2895466.png)
![1-(4-Methoxyphenethyl)-3-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2895467.png)
![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethan-1-one](/img/structure/B2895469.png)
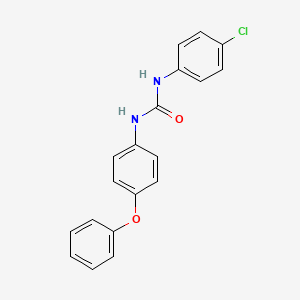

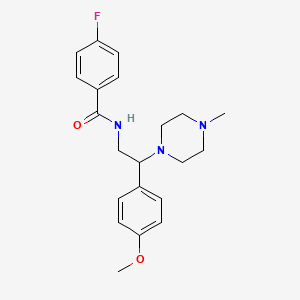
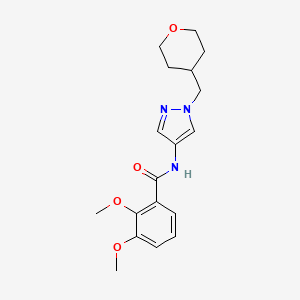

![2-Phenylmethoxycarbonyl-2-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2895475.png)
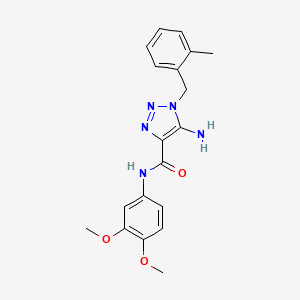
![Ethyl 2-[2-(2-{2-[(2-ethoxy-2-oxoacetyl)amino]phenoxy}ethoxy)anilino]-2-oxoacetate](/img/structure/B2895477.png)
![2-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-2,2-difluoroethan-1-amine](/img/structure/B2895479.png)
![Methyl 2,4-dioxo-4-[4-(propan-2-yloxy)phenyl]butanoate](/img/structure/B2895482.png)
